4-(5-Formylfuran-2-yl)benzenesulfonamide - 21821-40-9

4-(5-Formylfuran-2-yl)benzenesulfonamide

Catalog Number: EVT-402908
CAS Number: 21821-40-9
Molecular Formula: C11H9NO4S
Molecular Weight: 251.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, are frequently employed in the design and optimization of benzenesulfonamide-based inhibitors and modulators [, , , , , ].

Crystallography and Structural Insights

Crystallographic studies provide valuable information about the binding modes and interactions of benzenesulfonamide derivatives with their target proteins [, ]. These insights are crucial for understanding the mechanism of action and for further structure-based drug design efforts.

Chemical Reactions Analysis

The synthesis of benzenesulfonamide derivatives often involves reacting benzenesulfonyl chlorides with various amines or other nucleophiles. Abstracts mention Suzuki coupling reactions [], Schiff base formation [, ], and reactions involving thiadiazole [, ] and oxadiazole [] moieties.

1. 4-(5-(Chloromethyl)-1,3-selenazol-2-yl)benzenesulfonamide []

  • Compound Description: This compound is a potent inhibitor of human carbonic anhydrase (CA) IX, particularly the tumor-associated transmembrane isoform. It exhibits anti-tumor activity against human prostate (PC3) and breast (MDA-MB-231) cancer cell lines. []

2. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine) [, ]

  • Compound Description: Sulfamethazine is a sulfonamide antibacterial drug used in both human and veterinary medicine. It acts by inhibiting the bacterial synthesis of dihydrofolic acid. [, ]

3. (E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide []

  • Compound Description: This compound is a Schiff base synthesized from 4-bromobenzaldehyde and sulfadiazine. []

4. N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide []

  • Compound Description: This compound features a benzenesulfonamide group linked to a substituted pyrimidine ring. []

5. 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) []

  • Compound Description: T2384 is a known partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) with a complex binding profile, exhibiting concentration-dependent activity and binding to both orthosteric and allosteric sites. []

6. 4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide []

  • Compound Description: This compound is a potent and brain-permeable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), showing promising results in preclinical models of cognitive impairment. []

7. 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides []

  • Compound Description: This series of compounds exhibits inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II. []

8. (Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH) []

  • Compound Description: TH2TH is a Schiff base that has been investigated using Density Functional Theory (DFT) calculations and molecular docking studies. []

9. N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives []

  • Compound Description: This group of compounds exhibited moderate to potent activity against several bacterial species and the fungal species Candida albicans. []

10. 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives []

  • Compound Description: This group of compounds are selective inhibitors of cyclin-dependent kinase 12 (CDK12). They showed good physicochemical properties and potent CDK12 inhibitory activity. They also showed excellent selectivity. []

11. VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)) []

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51 that cures Chagas disease. Minor modifications of VNI have led to the development of novel antifungal drug candidates that target the fungal enzyme sterol 14α-demethylase (CYP51). []

12. (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide []

  • Compound Description: This compound class represents a novel approach to synthesizing benzothiazine derivatives through an iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reaction. []

13. 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine []

  • Compound Description: This new ligand, synthesized from 2-acetylpyridine and 5-methylfurfural, was found to be effective in metal-catalyzed reactions, specifically in the Ni-catalyzed dimerization of benzyl bromide. []

14. 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide [, ]

  • Compound Description: This compound exists in different crystalline forms, with Form B being more stable and characterized by specific melting points and spectral properties. This compound is under investigation for its potential in treating or preventing cyclooxygenase-2 (COX-2)-related diseases. [, ]

15. 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide []

  • Compound Description: Structural analysis of this compound reveals significant twists between the aromatic rings and the presence of hydrogen bonding leading to a supramolecular tubular structure. []

16. 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide []

  • Compound Description: This compound was synthesized through a multi-step process involving the formation of a hydrazone intermediate followed by cyclization to an oxadiazole and subsequent reaction with hydrazine hydrate. []

17. 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides []

  • Compound Description: This class of thiophene-based pyrazoline derivatives showed promising antidepressant activity in preclinical studies. Specifically, the compound with a 4-hydroxyphenyl substituent (TTg) demonstrated significant reduction in immobility time in both force swimming and tail suspension tests. []

18. 4-(5,3′-Dimethyl-5′-oxo-2-phenyl-2′,5′-dihydro-2H-[3,4′]bipyrazol-1′-yl)benzenesulfonamide monohydrate []

  • Compound Description: Crystallographic analysis of this compound revealed a complex network of hydrogen bonding involving the N-H and -NH2 groups and solvent water molecules, contributing to its three-dimensional structure. []

19. 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide []

  • Compound Description: This compound and its metal complexes exhibit promising antimicrobial activity against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents. []

20. N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine []

  • Compound Description: This compound was identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. []

21. E-4-(2-hydroxy-3-methoxybenzlideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide []

  • Compound Description: This Schiff base and its metal complexes have been investigated for their spectral properties, electrochemical behavior, and antimicrobial activity. Studies suggest that the ligand coordinates with metals through the imine nitrogen and oxygen atoms. []

22. Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) []

  • Compound Description: TPTPA is used as an efficient donor material in bulk heterojunction (BHJ) photovoltaic cells (PVs) due to its high hole mobility and symmetrical molecular structure. []

23. 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236) []

  • Compound Description: SC236, a COX-2 selective inhibitor, enhances the cytotoxicity of doxorubicin in human esophageal squamous cell carcinoma cells. This effect is attributed to its ability to inhibit P-glycoprotein (P-gp) activity, leading to increased intracellular doxorubicin retention. []

24. 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) [, ]

  • Compound Description: A-867744 acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), showing a unique pharmacological profile and potential therapeutic benefits in treating cognitive deficits. [, ]

25. 3-(pyridin-2-yl)benzenesulfonamide derivatives []

  • Compound Description: This series of derivatives exhibits promising herbicidal activity and serves as a valuable basis for developing novel agrochemicals with improved efficacy and environmental profiles. []

26. 4-(2,4-dihydroxy-5-formylphen-1-ylazo)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (H2L) []

  • Compound Description: H2L and its metal complexes showed potent antimicrobial and antitumor activities, suggesting their potential for further development as therapeutic agents. []

27. 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) [, ]

  • Compound Description: These compounds, part of the 1,3,4-thiadiazole group, have been studied for their interactions with lipid bilayers. Research suggests that their molecular organization within the lipid bilayers is influenced by the length of the alkyl substituent. [, ]

28. 4-(5-arylthiophen-2-yl)-2-methyl-1,3-thiazole []

  • Compound Description: This compound was successfully used in Suzuki cross-coupling reactions with various aryl(hetaryl)boronic acids. This reaction was found to be effective in both thermal heating and microwave irradiation conditions using a palladium catalyst. []

29. 4-[5-(Benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid []

  • Compound Description: This thiophene diketo acid is a novel HIV-1 RNase H inhibitor that works through a direct interaction with the RNase H active site. It shows selective inhibition of polymerase-independent RNase H cleavage without affecting DNA polymerization. []

30. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) [, , ]

  • Compound Description: MTT is widely used in biological research as a colorimetric indicator of cell viability and proliferation. The assay relies on the reduction of MTT to formazan crystals by metabolically active cells. [, , ]

31. 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1) []

  • Compound Description: This compound and its rigid analog, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, are acetylcholinesterase (AChE) inhibitors. []

32. 4-amino-N-(thiazol-2-yl)benzenesulfonamide (HL) []

  • Compound Description: HL and its copper complexes have been investigated for their superoxide dismutase (SOD) mimetic activity. []

33. (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide []

  • Compound Description: This compound is a potent and orally bioavailable β3 adrenergic receptor agonist with high selectivity over β1 and β2 receptors. Its improved pharmacokinetic profile makes it a promising candidate for further development. []

34. 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones []

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and neurotoxicity. Many compounds showed good activity in the maximal electroshock seizure (MES) test with lower toxicity compared to the standard drug phenytoin. []

35. 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives []

  • Compound Description: These novel thioureido sulfaquinoxaline derivatives demonstrated potent in vitro anticancer activity against a human liver cell line (HEPG2), exceeding the potency of doxorubicin. Certain derivatives also exhibited radiosensitizing properties. []

36. 1-Alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-benzylpiperazines, 1-Benzyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-alkylpiperazines, and 1-Benzyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-benzylpiperazines []

  • Compound Description: These series of compounds were designed as potential adrenoceptor antagonists and evaluated for their antidiabetic activity. []

37. 1,4-Dialkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines, 1,4-Dibenzyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines, and 1-Benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines []

  • Compound Description: These series of compounds, as analogs of previously identified antidiabetic agents, were synthesized and evaluated for their ability to improve glucose tolerance in a rat model of type II diabetes. These compounds emphasize the continued exploration of piperazine-based structures for their potential antidiabetic properties. []

38. 4(5)-(6-Alkylpyridin-2-yl)imidazoles []

  • Compound Description: These compounds were synthesized and investigated for their inhibitory activity against transforming growth factor-beta type 1 receptor kinase (ALK5). []

39. 1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and Derivatives []

  • Compound Description: This compound and its derivatives were synthesized and tested for antimalarial activity against Plasmodium berghei. This study explored various structural modifications to understand their effect on antimalarial potency. []

40. 4-(5,6-Dichloro-1H-benzimidazol-2-yl)-N-substituted Benzamides []

  • Compound Description: These novel benzamide derivatives demonstrated potent antimicrobial activity against a panel of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). []

Properties

CAS Number

21821-40-9

Product Name

4-(5-Formylfuran-2-yl)benzenesulfonamide

IUPAC Name

4-(5-formylfuran-2-yl)benzenesulfonamide

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15)

InChI Key

CTFUCNXKRYTIQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.